3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine
Description
3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine is a pyrrolidine derivative featuring a methylsulfanyl (-SMe) group at position 3 and a pyrrolidin-1-yl (cyclic secondary amine) substituent at position 3. This compound combines a sulfur-containing moiety with a nitrogen-rich heterocyclic system, making it structurally distinct and functionally versatile.
- Chemical Structure: The pyrrolidine core (a five-membered saturated ring with one nitrogen atom) is substituted at positions 3 and 4.
- For example, the methylsulfanyl group could be introduced via thiol-ene chemistry or alkylation of a thiol precursor.
- Applications: Such compounds are often explored in medicinal chemistry for their bioactivity, particularly as enzyme inhibitors or receptor modulators due to their dual heteroatom functionality .
Properties
Molecular Formula |
C9H18N2S |
|---|---|
Molecular Weight |
186.32 g/mol |
IUPAC Name |
3-methylsulfanyl-4-pyrrolidin-1-ylpyrrolidine |
InChI |
InChI=1S/C9H18N2S/c1-12-9-7-10-6-8(9)11-4-2-3-5-11/h8-10H,2-7H2,1H3 |
InChI Key |
DWOLKHBYIGXPSE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1CNCC1N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Alkylation Routes
One common approach involves the alkylation of a pyrrolidine derivative with methylsulfanyl-containing precursors or vice versa. For example, the alkylation of a pyrrolidine nitrogen atom with a methylsulfanyl-substituted halide or sulfonate ester under basic conditions in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) can yield the target compound. Bases like potassium carbonate or sodium hydride are typically employed to deprotonate the pyrrolidine nitrogen and facilitate nucleophilic attack.
Multi-Step Synthesis via Pyranone Intermediates
A related synthetic sequence involves the preparation of methylsulfanyl-substituted pyranone intermediates, followed by amine substitution. According to a synthetic study on related methylthio-substituted heterocycles, methyl 2-cyano/carbomethoxy-3,3-bis(methylthio)acrylates were reacted with aryl methyl ketones in the presence of potassium hydroxide in dimethyl sulfoxide (DMSO) at mild temperatures (30 °C) to form 6-aryl-3-cyano/methyl ester-4-(methylthio)-2H-pyran-2-ones with yields of 65-80%. Subsequent refluxing of these intermediates with secondary amines such as pyrrolidine in ethanol for 6-8 hours led to substitution of the methylthio group by the amine, yielding 6-aryl-4-(sec. amino)-2-oxo-2H-pyran-3-carbonitriles. While this exact sequence is for pyranone derivatives, analogous conditions could be adapted for the preparation of 3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine.
Stereospecific Synthesis Using Methanesulfonyl Esters and Malonate Displacement
A stereospecific synthetic route described in patent literature for related pyrrolidinyl compounds involves the conversion of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate to its methanesulfonyl ester using methanesulfonyl chloride and triethylamine in toluene. This intermediate is then reacted with diethylmalonate in the presence of a strong base such as potassium tert-butoxide or sodium ethoxide in solvents like 1-methyl-2-pyrrolidinone or ethanol to yield malonate-substituted pyrrolidines with inversion of stereochemistry. Hydrolysis and further functional group transformations lead to the target molecules. This method provides a controlled approach to introducing substituents at specific positions on the pyrrolidine ring, including methylsulfanyl groups.
Reaction Conditions and Optimization
Solvents: Common solvents include toluene, xylenes, 1-methyl-2-pyrrolidinone, dimethylformamide, dimethylacetamide, ethanol, tert-butanol, tetrahydrofuran, 1,2-dimethoxyethane, and dioxane.
Bases: Triethylamine, diethylisopropylamine, diisopropylethylamine, potassium tert-butoxide, sodium hydride, sodium ethoxide, potassium carbonate, and sodium hydroxide are used depending on the step.
Temperature: Mild to moderate temperatures (25-80 °C) are typical, with some steps requiring reflux conditions for 6-24 hours.
Purification: Column chromatography using ethyl acetate/hexane gradients and recrystallization from ethanol or other solvents are common purification methods.
The preparation of methylsulfanyl-substituted pyrrolidine derivatives benefits from the use of polar aprotic solvents and strong bases to facilitate nucleophilic substitution reactions.
The stereospecific methods employing methanesulfonyl esters and malonate displacement allow for control over stereochemistry, which is critical for biological activity in pharmaceutical applications.
Reaction yields vary depending on the substituents and reaction conditions but generally fall within moderate to high ranges (65-80%) for intermediate steps.
Purification and characterization techniques such as nuclear magnetic resonance spectroscopy (¹H/¹³C NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are essential to confirm the structure and purity of the synthesized compound.
The synthesis of this compound involves multi-step procedures that include nucleophilic substitution, alkylation, and stereospecific transformations. Reaction conditions such as solvent choice, base strength, temperature, and reaction time are critical for optimizing yields and stereochemical outcomes. The use of methanesulfonyl esters and malonate displacement offers a powerful approach for stereoselective synthesis. These methods, supported by detailed experimental data, provide a robust foundation for the preparation of this compound in research and industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrrolidine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidin-1-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with structurally related pyrrolidine and pyridine derivatives (Table 1).
Table 1: Comparison of 3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine with Analogues
Key Observations:
Substituent Effects on Lipophilicity :
- The methylsulfanyl group in the target compound enhances lipophilicity (logP ~1.5–2.0 estimated) compared to hydroxyl or sulfonyl analogues. For instance, 3-(Methylsulfonyl)-4-(piperidin-1-yl)pyrrolidine has a higher polarity due to the sulfone group, reducing membrane permeability.
- The pyridine derivative in (page 231) incorporates bulky tert-butyldimethylsilyloxy and nitro groups, which drastically increase steric hindrance and electron-withdrawing effects, unlike the electron-donating methylsulfanyl group in the target compound .
Basicity and Steric Considerations :
- The pyrrolidin-1-yl group (pKa ~11) imparts moderate basicity, whereas piperidin-1-yl substituents (6-membered ring) may slightly reduce basicity due to increased ring size and conformational flexibility.
- Bulky substituents, such as tert-butyldimethylsilyloxy in ’s pyridine derivative, hinder nucleophilic attack or enzyme binding compared to the smaller methylsulfanyl group .
Reactivity and Stability :
- The methylsulfanyl group is prone to oxidation, forming sulfoxides or sulfones, which alters reactivity and solubility. In contrast, sulfonyl or silyl ether groups (as in ) are more stable under oxidative conditions .
Biological Activity
3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine, also known by its CAS number 1461714-84-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyrrolidine core substituted with a methylsulfanyl group and another pyrrolidine ring. Its molecular formula is CHNS, which contributes to its unique properties and biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 198.32 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| CAS Number | 1461714-84-0 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that pyrrolidine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Pyrrolidine derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, research has highlighted the role of similar compounds in targeting specific pathways involved in cancer cell proliferation .
Neurological Effects
There is emerging evidence that pyrrolidine-based compounds may have neuroprotective effects. Some studies suggest that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases .
The biological activity of this compound likely involves interaction with specific receptors or enzymes within biological systems. This interaction can lead to modulation of various signaling pathways, resulting in the observed biological effects. For instance, the methylsulfanyl group may enhance the lipophilicity of the molecule, facilitating its ability to cross cellular membranes and interact with intracellular targets .
Study on Antimicrobial Activity
A study conducted by researchers at a prominent university explored the antimicrobial efficacy of various pyrrolidine derivatives against multidrug-resistant bacteria. The findings indicated that certain structural modifications significantly enhanced antibacterial activity. The study concluded that this compound could serve as a lead compound for further development in antimicrobial therapies .
Investigation into Anticancer Properties
In another investigation published in a peer-reviewed journal, researchers synthesized a series of pyrrolidine derivatives and evaluated their cytotoxic effects on cancer cell lines. The results demonstrated that some derivatives exhibited potent anticancer activity, leading to cell cycle arrest and apoptosis in treated cells. This study highlighted the potential of this compound as a candidate for cancer therapy .
Q & A
Q. Methodological Insight
- Reagent Selection : Use coupling agents like DCC (dicyclohexylcarbodiimide) to activate carboxylic acids in intermediates (see for analogous steps) .
- Purification : Column chromatography or recrystallization (methanol/water systems) ensures high purity, as noted in for sulfonamide derivatives .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Focus
Discrepancies in enzyme inhibition or receptor-binding studies often arise from differences in assay conditions (e.g., pH, solvent systems) or impurities in synthesized batches. For instance, emphasizes the role of trifluoromethyl groups in altering lipophilicity and metabolic stability, which could explain variability in cellular uptake .
Q. Methodological Recommendations
- Reproducibility Checks : Standardize assay protocols (e.g., buffer composition, incubation time) and validate purity via HPLC (≥95%, as in ) .
- Orthogonal Assays : Combine enzymatic assays with cell-based studies to confirm target engagement.
What spectroscopic and crystallographic techniques are most effective for structural elucidation?
Basic Research Focus
Nuclear Magnetic Resonance (NMR) is critical for confirming the pyrrolidine ring conformation and substituent positions. and highlight the use of - and -NMR to identify methylsulfanyl and pyrrolidinyl protons . X-ray crystallography, as demonstrated in for a related pyrrolidine derivative, provides unambiguous stereochemical assignment .
Q. Experimental Design
- Oxidation Studies : Probe the conversion of -SMe to sulfoxide/sulfone using mCPBA (meta-chloroperbenzoic acid).
- Computational Modeling : Density Functional Theory (DFT) can predict charge distribution and reactive sites (analogous to ’s fluorinated pyrrolidine analysis) .
What strategies address stereochemical challenges during synthesis?
Advanced Research Focus
The pyrrolidine ring’s stereochemistry significantly impacts biological activity. and emphasize the use of chiral auxiliaries or enantioselective catalysis to control stereocenters . For example, tert-butoxycarbonyl (Boc) protection in ensures stereochemical integrity during coupling reactions .
Q. Case Study
- Chiral Resolution : Use chiral HPLC (e.g., amylose-based columns) to separate enantiomers, as applied in for sulfonamide derivatives .
How can computational modeling optimize the compound’s pharmacokinetic properties?
Advanced Research Focus
Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to biological targets, while Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with bioavailability. ’s analysis of trifluoromethyl-pyrrolidine interactions with enzymes provides a template for such studies .
Q. Methodological Workflow
Docking Simulations : Map interactions between the methylsulfanyl group and target active sites.
ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
